molecular formula C19H22BrN3O B11978327 4-Bromo-2-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol

4-Bromo-2-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol

Cat. No.: B11978327
M. Wt: 388.3 g/mol
InChI Key: FALYANJBKWCKGZ-FYJGNVAPSA-N
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Description

4-Bromo-2-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol is a complex organic compound with a bromine atom attached to a phenol ring, which is further substituted with a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol typically involves multiple steps. One common route starts with the bromination of phenol to introduce the bromine atom. This is followed by the formation of an imine linkage with the piperazine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions in batch reactors. The use of automated systems for temperature and pressure control is crucial to maintain consistency and safety during the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Bromo-2-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-((4-(4-methylbenzyl)oxy)benzoyl)hydrazonomethyl)phenyl 3,4-dimethoxybenzoate
  • 4-Bromo-2-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate

Uniqueness

4-Bromo-2-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol is unique due to its specific substitution pattern and the presence of both bromine and piperazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H22BrN3O

Molecular Weight

388.3 g/mol

IUPAC Name

4-bromo-2-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol

InChI

InChI=1S/C19H22BrN3O/c1-15-2-4-16(5-3-15)14-22-8-10-23(11-9-22)21-13-17-12-18(20)6-7-19(17)24/h2-7,12-13,24H,8-11,14H2,1H3/b21-13+

InChI Key

FALYANJBKWCKGZ-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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